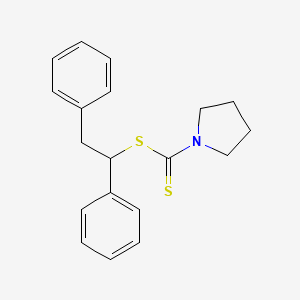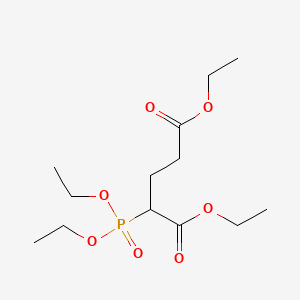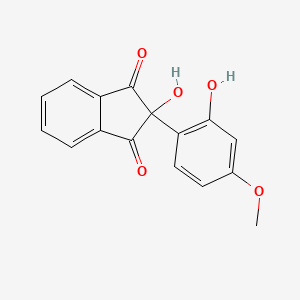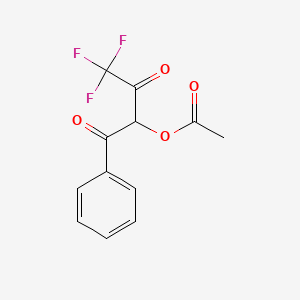
1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form coordination complexes with various transition metals. The structure of this compound includes a pyrrolidine ring attached to a 1,2-diphenylethyl group and a carbodithioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization or distillation to obtain pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Disulfides: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,2-Diphenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include:
Metal Ion Chelation: Binding to metal ions, which can inhibit metal-dependent enzymes.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- 1,2-Diphenylethyl piperidine-1-carbodithioate
- 1,2-Diphenylethyl morpholine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogues with different heterocyclic rings.
Propriétés
Numéro CAS |
65689-01-2 |
|---|---|
Formule moléculaire |
C19H21NS2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
1,2-diphenylethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C19H21NS2/c21-19(20-13-7-8-14-20)22-18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2 |
Clé InChI |
VCVVFMUSMXVGKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)SC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)



